(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
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Overview
Description
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the reaction of a suitable phenyl-substituted amine with a trifluoromethyl-substituted aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-phenyl-2-methyl-2-trifluoromethyl oxazoline
- (5S)-5-(trifluoromethyl)pyrrolidin-2-one
- γ-(4S)-trifluoromethyl proline
Uniqueness
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its specific combination of a phenyl group and a trifluoromethyl group attached to the oxazolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
592537-81-0 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9?/m1/s1 |
InChI Key |
KWZQDMRRNOKEII-VEDVMXKPSA-N |
Isomeric SMILES |
C1[C@@H](NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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